molecular formula C8H7F3N2O2 B12081351 2-Nitro-6-(trifluoromethyl)benzylamine CAS No. 1227599-83-8

2-Nitro-6-(trifluoromethyl)benzylamine

Cat. No.: B12081351
CAS No.: 1227599-83-8
M. Wt: 220.15 g/mol
InChI Key: LVWZWNUYHYOALX-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- is an organic compound with the molecular formula C8H7F3N2O2. This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzenemethanamine structure. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of benzenemethanamine derivatives using nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethyl group can be introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.

Major Products Formed

    Oxidation: Amine derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various trifluoromethylated derivatives.

Scientific Research Applications

Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 2-nitro-4-(trifluoromethyl)
  • Benzenemethanamine, 2-nitro-5-(trifluoromethyl)
  • Benzenemethanamine, 2-nitro-3-(trifluoromethyl)

Uniqueness

Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

1227599-83-8

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

[2-nitro-6-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H,4,12H2

InChI Key

LVWZWNUYHYOALX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CN)C(F)(F)F

Origin of Product

United States

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